molecular formula C27H25F3N2O4 B12420898 (4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide

(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide

Cat. No.: B12420898
M. Wt: 498.5 g/mol
InChI Key: CVFPXIGQNKHGSP-ZWAGFTRDSA-N
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Description

(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenanthrene core, a cyano group, a methoxy group, and a trifluoromethoxy phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide involves multiple steps, including the formation of the phenanthrene core, introduction of the cyano and methoxy groups, and the attachment of the trifluoromethoxy phenyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of (4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide is unique due to its specific combination of functional groups and its phenanthrene core. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H25F3N2O4

Molecular Weight

498.5 g/mol

IUPAC Name

(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide

InChI

InChI=1S/C27H25F3N2O4/c1-25(2)22-9-8-15-10-19(24(34)32-17-6-5-7-18(11-17)36-27(28,29)30)21(35-4)12-20(15)26(22,3)13-16(14-31)23(25)33/h5-7,10-13,22H,8-9H2,1-4H3,(H,32,34)/t22?,26-/m1/s1

InChI Key

CVFPXIGQNKHGSP-ZWAGFTRDSA-N

Isomeric SMILES

C[C@]12C=C(C(=O)C(C1CCC3=CC(=C(C=C23)OC)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)(C)C)C#N

Canonical SMILES

CC1(C2CCC3=CC(=C(C=C3C2(C=C(C1=O)C#N)C)OC)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)C

Origin of Product

United States

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